Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate
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Overview
Description
Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a thioxoethyl group attached to a phenyl ring, which is further connected to an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with an acid catalyst such as sulfuric acid. The reaction is typically carried out under anhydrous conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is often subjected to distillation to remove water and other by-products, ensuring a high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The thioxoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. The thioxoethyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-4-phenyl-1-pyrrolidinylacetate: Similar ester structure but with a pyrrolidinyl ring.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Contains a quinazolinone moiety.
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Features a tetrahydropyrimidine ring.
Uniqueness
Methyl 2-oxo-2-(4-(2-thioxoethyl)phenyl)acetate is unique due to the presence of the thioxoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10O3S |
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Molecular Weight |
222.26 g/mol |
IUPAC Name |
methyl 2-oxo-2-[4-(2-sulfanylideneethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10O3S/c1-14-11(13)10(12)9-4-2-8(3-5-9)6-7-15/h2-5,7H,6H2,1H3 |
InChI Key |
QTQUUNHWTCBDQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)CC=S |
Origin of Product |
United States |
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